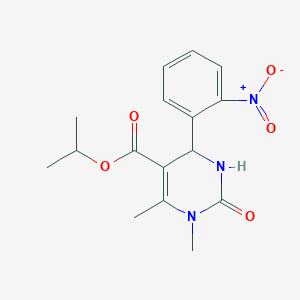

Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-nitrophenyl substituent at position 4, methyl groups at positions 1 and 6, and a propan-2-yl ester at position 3. This scaffold is structurally analogous to dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including calcium channel modulation and anticancer effects . The ortho-nitro group on the phenyl ring introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions compared to para- or meta-substituted analogues .

Properties

IUPAC Name |

propan-2-yl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-9(2)24-15(20)13-10(3)18(4)16(21)17-14(13)11-7-5-6-8-12(11)19(22)23/h5-9,14H,1-4H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIASGLGMRVEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the tetrahydropyrimidine ring. The final step involves esterification with isopropanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various esters and amides.

Scientific Research Applications

Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring may also play a role in binding to proteins and nucleic acids, affecting cellular functions.

Comparison with Similar Compounds

Substituent Positional Isomerism: Nitrophenyl Group

The position of the nitro group on the phenyl ring significantly impacts physicochemical and biological properties:

Ester Group Variations

The ester moiety at position 5 modulates lipophilicity and bioavailability:

| Compound Name | Ester Group | logP | Hydrogen Bond Donors | Bioavailability Predictions |

|---|---|---|---|---|

| Target compound (propan-2-yl ester) | Propan-2-yl | ~2.5* | 2 | Moderate membrane permeability |

| Benzyl ester (Compound ID: 1965-0033) | Benzyl | 2.9862 | 1 | High lipophilicity, potential CNS penetration |

| Ethyl ester (Discontinued, CymitQuimica) | Ethyl | N/A | N/A | Likely lower metabolic stability |

*Estimated based on structural similarity to .

- Propan-2-yl vs. Benzyl: The benzyl ester’s higher logP (2.9862 vs. ~2.5) suggests enhanced lipid solubility, which may improve tissue penetration but reduce aqueous solubility.

Core Structure Comparisons: Tetrahydropyrimidine vs. Dihydropyridine

While structurally distinct, tetrahydropyrimidines are often compared to dihydropyridines (e.g., nifedipine) due to shared nitrophenyl motifs:

- The tetrahydropyrimidine core lacks the conjugated diene system of dihydropyridines, reducing redox activity but improving stability under oxidative conditions .

Biological Activity

Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H20N2O6

Molecular Weight : 360.37 g/mol

CAS Number : 74936-69-9

IUPAC Name : this compound

The compound features a tetrahydropyrimidine ring with substituents including a propan-2-yloxy group and a nitrophenyl group. These structural elements contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate aldehydes, β-ketoesters, and urea or thiourea under acidic or basic conditions. The reaction is often performed in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 100 µg/mL |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In cell line studies involving human cancer cells (e.g., breast cancer and lung cancer), the compound demonstrated significant cytotoxic effects. The IC50 values obtained were as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways such as p53 and Bcl-2 family proteins .

The biological activity of this compound is linked to its interaction with specific molecular targets within biological systems. Mechanistic studies suggest that it may act as an enzyme inhibitor or receptor modulator. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Interaction : It could interact with cellular receptors to modulate signaling cascades related to cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives including Propan-2-yl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo compounds against a panel of pathogens. Results showed that this compound exhibited superior activity compared to other derivatives tested .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer potential, the compound was tested on different cancer cell lines. The findings indicated that it significantly reduced cell viability in a dose-dependent manner while inducing apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.